12-Hydroxynevirapine
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
2-cyclopropyl-7-(hydroxymethyl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c20-8-9-5-7-17-14-12(9)18-15(21)11-2-1-6-16-13(11)19(14)10-3-4-10/h1-2,5-7,10,20H,3-4,8H2,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBABOMFNCVZGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C3=C(C=CC=N3)C(=O)NC4=C(C=CN=C42)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90158261 | |
| Record name | 11-Cyclopropyl-5,11-dihydro-4-(hydroxymethyl)-6H-dipyrido[3,2-b:2′,3′-e][1,4]diazepin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90158261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133627-24-4 | |
| Record name | 11-Cyclopropyl-5,11-dihydro-4-(hydroxymethyl)-6H-dipyrido[3,2-b:2′,3′-e][1,4]diazepin-6-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133627-24-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 12-Hydroxy nevirapine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133627244 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11-Cyclopropyl-5,11-dihydro-4-(hydroxymethyl)-6H-dipyrido[3,2-b:2′,3′-e][1,4]diazepin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90158261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 12-HYDROXY NEVIRAPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6L0287CM4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biotransformation Pathways of 12 Hydroxynevirapine
Phase I Metabolism: Formation from Nevirapine (B1678648)
The initial step in the biotransformation of nevirapine to 12-hydroxynevirapine is an oxidative reaction catalyzed by the cytochrome P450 (CYP) enzyme system, primarily within the liver. clinpgx.orgnih.gov This Phase I reaction introduces a hydroxyl group onto the parent molecule, significantly altering its properties and setting the stage for further metabolic processing.
The formation of this compound is principally mediated by the hepatic cytochrome P450 system. clinpgx.orgresearchgate.net In vitro studies utilizing human liver microsomes have been instrumental in identifying the specific enzymes responsible for this hydroxylation reaction. nih.govresearchgate.net
Table 1: CYP Isoforms in this compound Formation
| CYP Isoform | Role in this compound Formation |
| CYP3A4 | Strong / Primary involvement. clinpgx.orgnih.govnih.govnih.gov |
| CYP2D6 | Involved in formation. nih.govresearchgate.netnih.gov |
| CYP2C9 | Involved in formation. clinpgx.orgnih.gov |
Nevirapine is known to be an inducer of its own metabolism, a process termed auto-induction. clinpgx.orgnih.gov This induction primarily affects CYP3A4 and CYP2B6. clinpgx.orgresearchgate.net The process of induction is generally complete within 2 to 4 weeks of continuous administration, leading to a decrease in the plasma half-life of the parent drug. clinpgx.org While this auto-induction significantly alters the metabolic rate of nevirapine itself and influences the formation of certain metabolites, studies comparing single-dose administration to steady-state conditions found no significant change in the metabolic index for this compound. nih.gov This contrasts with other metabolites, such as 3-hydroxynevirapine, where the metabolic index increases, and 2-hydroxynevirapine, where it decreases, suggesting that the influence of enzyme induction on the production of this compound is not as pronounced. nih.gov
Nevirapine is metabolized into four primary hydroxylated metabolites: 2-hydroxynevirapine, 3-hydroxynevirapine, 8-hydroxynevirapine (B1142739), and this compound. nih.gov Of these, this compound is consistently identified as the predominant metabolite in plasma, both after a single dose and at steady state. nih.govnih.gov The formation of each metabolite is catalyzed by a distinct profile of CYP enzymes. While this compound formation is mainly linked to CYP3A4, CYP2D6, and CYP2C9, the creation of 2-hydroxynevirapine is primarily mediated by CYP3A4, and 3-hydroxynevirapine formation is credited to CYP2B6. nih.govresearchgate.netnih.gov The formation of 8-hydroxynevirapine involves multiple isoforms, including CYP3A4 and CYP2D6. nih.govresearchgate.net
A study in HIV-infected Cambodians reported the median metabolite ratios, highlighting the quantitative dominance of this compound. nih.gov
Table 2: Comparative Data of Hydroxylated Nevirapine Metabolites
| Metabolite | Primary Forming CYP Isoforms | Median Metabolite Ratio (%)* |
| This compound | CYP3A4, CYP2D6, CYP2C9 nih.govnih.gov | 3.60 nih.gov |
| 3-Hydroxynevirapine | CYP2B6 nih.govresearchgate.net | 0.69 nih.gov |
| 8-Hydroxynevirapine | CYP3A4, CYP2D6 nih.govresearchgate.net | 0.26 nih.gov |
| 2-Hydroxynevirapine | CYP3A4 nih.govresearchgate.net | 0.03 nih.gov |
*Metabolite ratio defined as the plasma concentration of the metabolite relative to the parent nevirapine concentration at steady state.
Hepatic Cytochrome P450 (CYP) Enzyme System Involvement
Phase II Metabolism: Further Conjugation of this compound
Following its formation in Phase I, this compound undergoes Phase II metabolism. nih.gov This involves conjugation reactions, where a polar molecule is added to the metabolite, increasing its water solubility and facilitating its excretion from the body. drughunter.com For this compound, a key Phase II pathway is sulfation. nih.govmedchemexpress.comnih.gov
The sulfation of this compound is a bioactivation step catalyzed by cytosolic sulfotransferase (SULT) enzymes. nih.govmedchemexpress.comabmole.com This process converts this compound into 12-sulfoxy-nevirapine. medchemexpress.comnih.gov Enzymatic assays have identified specific SULT isoforms that exhibit strong activity towards this compound. The sulfation process is not limited to the liver; a significant capacity for this reaction has also been identified in the skin. nih.govmedchemexpress.com
Research has pinpointed SULT1A1 and SULT2A1 as the primary enzymes responsible for the sulfation of this compound. nih.gov Analysis of human organ cytosols confirmed that the liver possesses the most robust this compound-sulfating activity, though notable activity was also detected in skin cytosol. nih.gov The resulting sulfate (B86663) conjugate is considered a reactive species. nih.govmedchemexpress.comnih.gov
Table 3: Sulfotransferase (SULT) Enzymes in this compound Metabolism
| SULT Isoform | Activity towards this compound | Primary Location of Activity |
| SULT1A1 | Strong sulfating activity. nih.gov | Liver, Skin nih.govmedchemexpress.com |
| SULT2A1 | Strong sulfating activity. nih.gov | Liver, Skin nih.gov |
Glucuronidation Pathways of this compound
Glucuronidation represents a major detoxification pathway for this compound, alongside other hydroxylated nevirapine metabolites. This process involves the conjugation of glucuronic acid to the hydroxyl group of the metabolite, significantly increasing its water solubility and facilitating its elimination from the body.
The glucuronidation of this compound is catalyzed by UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes that play a crucial role in the metabolism of numerous drugs and endogenous compounds. nih.gov UGTs transfer glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to a substrate. nih.govxenotech.com This conjugation reaction is a primary route for the biotransformation and elimination of nevirapine's hydroxylated metabolites in humans. asm.orgnih.gov The liver is a primary site of UGT activity, containing a high abundance and diversity of these enzymes. nih.gov However, UGTs are also expressed in extra-hepatic tissues, including the intestine, which can contribute to first-pass metabolism. nih.gov
Following their formation, glucuronidated metabolites of nevirapine, including this compound glucuronide, are primarily excreted in the urine. asm.orgresearchgate.net Studies have shown that glucuronide conjugates of hydroxylated nevirapine metabolites constitute the majority of the drug-related material recovered in urine, accounting for over 80% of the dose. researchgate.net Specifically, this compound glucuronide is a major urinary metabolite. asm.orgresearchgate.net The excretion data underscores the importance of glucuronidation as the principal pathway for the elimination of nevirapine and its metabolites.
Table 2: Urinary Excretion of Nevirapine Metabolites
| Metabolite | Percentage of Radioactivity in Urine |
| 2-hydroxynevirapine glucuronide | 18.6% asm.org |
| 3-hydroxynevirapine glucuronide | 25.7% asm.org |
| This compound glucuronide | 23.7% asm.org |
| 8-hydroxynevirapine glucuronide | 1.3% researchgate.net |
| 4-carboxynevirapine | 2.4% researchgate.net |
| 3-hydroxynevirapine | 1.2% researchgate.net |
| This compound | 0.6% researchgate.net |
Further Oxidative Metabolism: Formation of Carboxynevirapine
In addition to sulfonation and glucuronidation, this compound can undergo further oxidation to form 4-carboxynevirapine. researchgate.netresearchgate.net This metabolic step involves the oxidation of the hydroxymethyl group of this compound to a carboxylic acid. nih.gov The formation of 4-carboxynevirapine has been observed as a subsequent metabolic pathway for this compound. researchgate.net This metabolite has been identified in plasma and is also excreted in the urine, although to a lesser extent than the glucuronidated conjugates. asm.orgresearchgate.net
Pharmacokinetic Profiles of 12 Hydroxynevirapine
Plasma Concentration Dynamics and Metabolic Ratios
12-Hydroxynevirapine is the predominant metabolite of nevirapine (B1678648) found in plasma after both single-dose administration and at steady state. nih.govnih.gov The formation of this compound is a major pathway in the biotransformation of nevirapine. medchemexpress.com Studies comparing single-dose administration in HIV-negative individuals to steady-state conditions in HIV-infected patients have shown that the concentrations of this compound are, on average, five times greater at steady state. nih.gov This increase parallels the rise in nevirapine concentrations. nih.gov
The metabolic ratio, defined as the ratio of the metabolite concentration to the parent nevirapine concentration, provides insight into the metabolic disposition of nevirapine. nih.gov For this compound, the median metabolite ratio at steady state has been observed to be 3.60%, with a wide range from 0.72% to 21.80%. nih.gov Unlike other nevirapine metabolites, the metabolic index for this compound—the ratio of the metabolite's area under the concentration-time curve (AUC) to the nevirapine AUC—does not significantly change from single-dose to steady-state conditions. nih.govnih.gov
The trough concentration of this compound at steady state in HIV-infected individuals has a median of 222.1 ng/ml, with a considerable range (41.7 to 657.4 ng/ml). nih.gov Further oxidation of this compound leads to the formation of 4-carboxynevirapine. nih.govclinpgx.org A correlation has been observed between the AUCs of 4-carboxynevirapine and this compound. nih.gov
Significant inter-individual variability exists in the exposure to this compound. nih.gov This variability is evident in the wide ranges observed for both its trough concentrations and metabolic ratios in patient populations. nih.gov For instance, at steady state, the trough plasma concentrations of this compound can range from 41.7 to 657.4 ng/mL. nih.gov
Genetic polymorphisms in cytochrome P450 (CYP) enzymes, which are responsible for metabolizing nevirapine, contribute to this variability. nih.gov While polymorphisms in the CYP2B6 gene have been strongly associated with the metabolite ratios of 3-hydroxynevirapine and 8-hydroxynevirapine (B1142739), no specific single nucleotide polymorphisms (SNPs), including in CYP3A5, have been found to be associated with the this compound metabolite ratio. nih.gov In vitro studies suggest that CYP3A4 and CYP2D6 are involved in the formation of this compound. nih.gov The variability in the activity of these enzymes among individuals can lead to different rates of metabolite formation and, consequently, different plasma concentrations. nih.gov
While this induction dramatically increases the formation and plasma concentrations of metabolites like 3-hydroxynevirapine and 4-carboxynevirapine (a 5- to 20-fold increase), the effect on this compound is different. nih.gov The plasma concentrations of this compound are about five times higher at steady state compared to a single dose, an increase that mirrors the change in the parent drug's concentration. nih.gov However, the metabolic index for this compound does not show a significant change between single-dose and steady-state conditions, suggesting that its formation pathway is less affected by the autoinduction process compared to other metabolic routes. nih.govnih.gov
Median Trough Concentrations and Metabolic Ratios of Nevirapine Metabolites at Steady State
Data from a study of 127 HIV-infected Cambodian adults at steady state.
| Metabolite | Median Trough Concentration (ng/ml) | Trough Concentration Range (ng/ml) | Median Metabolic Ratio (%) | Metabolic Ratio Range (%) |
|---|---|---|---|---|
| 2-Hydroxynevirapine | 1.9 | 0.5 to 16.5 | 0.03 | <0.01 to 0.22 |
| 3-Hydroxynevirapine | 39.8 | 7.9 to 88.2 | 0.69 | 0.13 to 2.00 |
| 8-Hydroxynevirapine | 15.7 | 3.4 to 31.6 | 0.26 | 0.06 to 0.77 |
| This compound | 222.1 | 41.7 to 657.4 | 3.60 | 0.72 to 21.80 |
Source: Adapted from search result nih.gov.
Tissue Distribution and Clearance Mechanisms
Following its formation in the liver, this compound is distributed to various tissues. clinpgx.orgnih.gov It has been detected in the liver and kidney. nih.gov This metabolite, along with other hydroxylated forms of nevirapine, is then conjugated, primarily with glucuronic acid, to form more water-soluble compounds that can be readily eliminated from the body. clinpgx.orgnih.gov Plasma concentrations of the glucuronidated form of this compound are generally low. nih.gov
Drug transporters play a role in the disposition of nevirapine metabolites. clinpgx.org While information on transporters specific to this compound is limited, the multidrug resistance protein 7 (MRP7), which is encoded by the ABCC10 gene, has been identified as being involved in the efflux of nevirapine metabolites. clinpgx.org Efflux transporters like P-glycoprotein (P-gp) are known to function as biological barriers by extruding xenobiotics from cells, which can reduce drug absorption and bioavailability at target sites. nih.gov Nucleoside and non-nucleoside reverse transcriptase inhibitors have been characterized as substrates for various drug transporters. nih.gov
Pharmacokinetic Interactions with Co-administered Compounds
The plasma concentration of this compound can be altered by co-administered drugs that induce or inhibit the cytochrome P450 enzymes responsible for nevirapine metabolism. nih.govnih.gov
Conversely, co-administration with fluconazole (B54011) , an inhibitor of CYP enzymes, leads to a significant increase in nevirapine exposure. nih.govnih.gov Studies have shown that fluconazole can cause an approximate doubling of nevirapine's minimum concentration (Cmin), maximum concentration (Cmax), and area under the curve (AUC). i-base.info One study observed a 29% increase in the nevirapine AUC from 0 to 8 hours when co-administered with fluconazole. nih.gov This interaction is a consequence of fluconazole inhibiting the metabolism of nevirapine, which would subsequently affect the formation and concentration of its metabolites, including this compound.
Effect of Co-administered Drugs on Nevirapine Pharmacokinetics
Summary of pharmacokinetic interactions between nevirapine and other compounds.
| Co-administered Drug | Mechanism | Effect on Nevirapine Plasma Concentration | Reference |
|---|---|---|---|
| Rifampicin | CYP3A4 Induction | 31% reduction in AUC, 36% reduction in Cmax | nih.gov |
| Fluconazole | CYP Enzyme Inhibition | 29% increase in AUC(0-8h), significant increase in Cmin and Cmax | nih.gov |
Genetic and Physiological Modulators of 12 Hydroxynevirapine Biotransformation
Genetic Polymorphisms of Cytochrome P450 Enzymes
The initial hydroxylation of nevirapine (B1678648) to form 12-hydroxynevirapine is predominantly carried out by cytochrome P450 (CYP) enzymes. nih.govnih.gov Genetic variations within the genes encoding these enzymes can significantly alter their metabolic activity, thereby affecting the rate of this compound formation.
Impact of CYP2B6 and CYP3A4 Polymorphisms on this compound Formation
Polymorphisms in the CYP2B6 gene, such as the 516G>T (rs3745274) variant, are well-documented to influence nevirapine plasma concentrations. nih.govnih.govclinpgx.org Individuals carrying the T allele, particularly the TT genotype, exhibit reduced CYP2B6 function, leading to higher plasma levels of the parent drug, nevirapine. nih.govnih.govclinpgx.org A meta-analysis demonstrated that individuals with the CYP2B6 516TT genotype had significantly higher nevirapine concentrations compared to those with the GG or GT genotypes. nih.gov While this directly impacts the parent drug's clearance, the altered availability of the substrate can indirectly affect the formation rates of all its metabolites, including this compound. However, a study investigating nevirapine metabolite profiles found no significant change in the metabolic index for this compound in individuals with the CYP2B6 66 genotype, suggesting that variations in CYP2B6 activity may have a more substantial impact on other metabolic pathways of nevirapine. nih.gov
CYP3A4 is a primary enzyme responsible for the formation of this compound. nih.gov Genetic variants of CYP3A4 can alter its enzymatic activity, although the clinical impact of many of these polymorphisms on the pharmacokinetics of CYP3A substrates can be variable. nih.gov For instance, alleles like CYP3A4*22 are associated with reduced mRNA expression and lower enzyme activity. nih.gov While specific quantitative data on the effect of CYP3A4 polymorphisms on the formation rate of this compound are limited, it is plausible that individuals with reduced-function CYP3A4 alleles would exhibit a decreased rate of this compound formation. However, some studies have not found a significant association between various CYP3A4 or CYP3A5 polymorphisms and nevirapine pharmacokinetic parameters in general. nih.gov
Table 1: Impact of CYP2B6 Polymorphisms on Nevirapine Plasma Concentrations
| CYP2B6 Genotype | Effect on Nevirapine Plasma Concentration | Reference |
| 516TT vs. GG/GT | 2.18 µg/mL higher in TT carriers | nih.gov |
| 516TT vs. GG | 2.53 µg/mL higher in TT carriers | nih.gov |
| 516GT vs. GG | 0.60 µg/mL higher in GT carriers | nih.gov |
This table reflects the impact on the parent drug, nevirapine, which indirectly influences the substrate availability for this compound formation.
Role of Nuclear Receptors (e.g., CAR, PXR) in CYP Expression
The expression of CYP enzymes, including CYP2B6 and CYP3A4, is regulated by nuclear receptors such as the Constitutive Androstane Receptor (CAR) and the Pregnane X Receptor (PXR). clinpgx.orgsemanticscholar.org These receptors act as xenobiotic sensors that, upon activation by various compounds, translocate to the nucleus and induce the transcription of genes encoding drug-metabolizing enzymes and transporters. semanticscholar.org
Nevirapine itself has been shown to be an activator of CAR. clinpgx.orgpsu.edu Studies in primary human hepatocytes have demonstrated that nevirapine induces the expression of several drug-metabolizing genes, including CYP2B6 and CYP3A4, through the activation of CAR/RXR signaling. nih.gov This auto-induction of its own metabolizing enzymes contributes to a decrease in the half-life of nevirapine with chronic dosing. clinpgx.org The induction of CYP3A4 by nevirapine via CAR activation suggests a direct mechanism by which the drug can enhance its own conversion to this compound.
PXR also plays a crucial role in the regulation of CYP3A4 expression. clinpgx.org While nevirapine is considered a preferential activator of CAR, other drugs co-administered with nevirapine might activate PXR, leading to a synergistic induction of CYP3A4 and potentially increasing the formation of this compound. The interplay between CAR and PXR activation can thus fine-tune the metabolic profile of nevirapine.
Table 2: Predicted Nuclear Receptor Activation by Nevirapine
| Compound | Predicted Activated Nuclear Receptor | Key Induced Genes | Reference |
| Nevirapine | Constitutive Androstane Receptor (CAR) | CYP2B6, CYP3A4, UGT1A1 | clinpgx.orgpsu.edunih.gov |
Genetic Polymorphisms of Sulfotransferases
Following its formation, this compound can undergo further metabolism through sulfation, a reaction catalyzed by sulfotransferase (SULT) enzymes. Genetic polymorphisms in SULT genes can lead to variations in enzyme activity, thereby affecting the rate of this compound sulfation.
Effects of SULT1A1 and SULT2A1 Allozymes on this compound Sulfation
Among the human SULT enzymes, SULT1A1 and SULT2A1 have been identified as displaying strong activity towards the sulfation of this compound. nih.gov The liver is the primary site for this metabolic activity. nih.gov Genetic variations in SULT1A1 and SULT2A1 can result in the expression of allozymes with altered catalytic properties.
Research has shown that certain allozymes of SULT1A1, specifically the Arg37Asp and Met223Val variants, exhibit no detectable activity in the sulfation of this compound. nih.gov This suggests that individuals carrying these polymorphisms may have a significantly reduced capacity to clear this compound through this pathway. In contrast, a specific allozyme of SULT2A1, the Met57Thr variant, has been found to display significantly higher sulfating activity towards this compound compared to the wild-type enzyme. nih.gov These findings highlight the critical role of genetic polymorphisms in sulfotransferases in modulating the metabolic fate of this compound.
Table 3: Effect of SULT1A1 and SULT2A1 Allozymes on this compound Sulfation Activity
| Enzyme | Allozyme | Effect on this compound Sulfating Activity | Reference |
| SULT1A1 | Arg37Asp | No detectable activity | nih.gov |
| SULT1A1 | Met223Val | No detectable activity | nih.gov |
| SULT2A1 | Met57Thr | Significantly higher activity than wild-type | nih.gov |
Sex-Dependent Differences in this compound Metabolism
Emerging evidence suggests that the metabolism of nevirapine, including the formation of this compound, can be influenced by the sex of an individual. These differences can manifest as variations in plasma concentrations of the metabolite and different metabolic rates between males and females.
Disparities in Plasma Levels and Metabolic Rates Between Sexes
Studies have indicated a sex-dependent variation in the biotransformation of nevirapine. In a study involving HIV-infected patients, the proportion of the this compound metabolite was found to be higher in women compared to men, even after adjusting for body weight. nih.gov This suggests a potential difference in the activity of the enzymes responsible for its formation or subsequent elimination between the sexes.
Table 4: Sex-Dependent Differences in Nevirapine and this compound Metabolism
| Parameter | Sex | Finding | Species | Reference |
| Proportion of this compound | Female vs. Male | Higher in females (P=0.037) | Human | nih.gov |
| Vmax for this compound formation | Female vs. Male | 15-fold lower in females | Rat | psu.edu |
| Major Nevirapine Metabolite in Liver | Male | This compound | Rat | psu.edu |
| Major Nevirapine Metabolite in Liver | Female | 2-hydroxynevirapine | Rat | psu.edu |
Mechanistic Underpinnings of Sex Dimorphism in Biotransformation
Influence of Pathological Conditions (e.g., Hepatic Fibrosis) on Metabolite Profiles
Hepatic fibrosis, characterized by the excessive accumulation of extracellular matrix proteins in the liver, can significantly impact the pharmacokinetics of parent drugs metabolized in the liver. In the context of nevirapine, the precursor to this compound, studies in HIV-infected patients with chronic hepatitis C have shown that liver fibrosis can impair nevirapine plasma levels. nih.gov Specifically, individuals with HIV/HCV co-infection and liver fibrosis tend to have higher trough concentrations of nevirapine. nih.gov
One study noted that while the systemic exposure curves of nevirapine flattened with the progression of hepatic fibrosis, indicating a decrease in systemic clearance, there was no detectable difference in metabolite concentrations between different fibrosis stages and healthy volunteers. nih.gov
| Condition | Effect on Nevirapine Plasma Levels | Effect on Metabolite Profile (including this compound) | Reference |
| Hepatic Fibrosis (in HIV/HCV co-infected patients) | Impaired plasma levels, with higher trough concentrations observed. | No significant alteration in metabolic pathways or proportional quantities of metabolites. | nih.govnih.gov |
While some research has suggested an association between nevirapine-containing regimens and the progression of liver fibrosis in HIV/HCV co-infected patients, other studies have indicated that nevirapine exposure may be associated with a reduction in fibrosis progression. nih.govjwatch.org
Toxicological Implications of 12 Hydroxynevirapine
Role in Nevirapine-Induced Hepatotoxicity
Nevirapine (B1678648) has been associated with a notable incidence of liver injury. nih.gov While the parent drug itself can be metabolized to reactive species, the pathway involving 12-hydroxynevirapine is of particular interest in understanding the full scope of nevirapine's potential for hepatotoxicity.
Formation of Electrophilic Intermediates (e.g., Quinone Methides)
The bioactivation of this compound can lead to the formation of a reactive quinone methide. clinpgx.orgnih.gov This process is thought to be a contributing factor to the liver injury observed with nevirapine use. acs.org The formation of this electrophilic intermediate is a critical step in the chain of events leading to cellular damage. Evidence suggests that the covalent binding of nevirapine metabolites in the liver is due to this quinone methide, which is formed through the oxidation of the methyl group of nevirapine. nih.govnih.gov Studies have shown that substitution of the methyl hydrogens with deuterium (B1214612) leads to a significant decrease in covalent binding, supporting the role of the quinone methide in this process. nih.gov
Covalent Adduct Formation with Biomolecules (e.g., Proteins, DNA)
The electrophilic intermediates formed from this compound, such as the quinone methide, are highly reactive and can form covalent bonds with various biomolecules, including proteins and DNA. mdpi.comdntb.gov.ua This covalent binding, or adduct formation, is a key mechanism underlying the toxicity of many drugs. The formation of these adducts can disrupt normal cellular function and trigger immune responses, ultimately leading to cell death and tissue damage. researchgate.net Research has demonstrated the formation of nevirapine-amino acid adducts, indicating that multiple sites within proteins can be targeted by the reactive metabolites of this compound. nih.gov The identification of a glutathione (B108866) conjugate of nevirapine further supports the formation of a reactive intermediate capable of binding to cellular nucleophiles. nih.gov The covalent binding of nevirapine metabolites to hepatic proteins has been observed in various in vivo and in vitro models, including in mice, rats, and humans. nih.govnih.gov
Contribution to Nevirapine-Induced Cutaneous Adverse Events (Skin Rash)
One of the most common and significant adverse effects of nevirapine is the development of skin rashes, which can range from mild to severe and life-threatening. nih.govnih.gov Research has strongly implicated the this compound metabolic pathway in the pathogenesis of these cutaneous reactions. acs.orgresearchgate.net
Direct Involvement of 12-Sulfoxynevirapine in Skin Toxicity
The bioactivation of this compound in the skin is a crucial step in the development of nevirapine-induced skin rash. researchgate.net This process involves the sulfation of this compound to form 12-sulfoxynevirapine, a reactive benzylic sulfate (B86663). nih.govacs.org This metabolite is considered to be directly responsible for the covalent binding observed in the skin and, consequently, the ensuing skin toxicity. acs.orgnih.gov Studies have shown that treatment with this compound itself can cause a skin rash in animal models, highlighting the importance of this metabolic pathway. researchgate.net
Evidence for Covalent Binding in Skin Tissue
There is compelling evidence for the covalent binding of nevirapine metabolites within the skin. nih.govscholaris.ca This binding is predominantly observed in the epidermis, the outermost layer of the skin. researchgate.netnih.gov The formation of these covalent adducts is believed to be a critical initiating event in the immune-mediated skin reactions caused by nevirapine. nih.gov In vitro studies using human and rat skin have demonstrated extensive covalent binding upon incubation with this compound sulfate. nih.govscholaris.ca This binding has been visualized using techniques such as immunoblots, which clearly show the presence of nevirapine adducts in the epidermal fraction of the skin. nih.gov
Localized Sulfotransferase Activity in Skin as a Bioactivation Pathway
The skin possesses significant sulfotransferase activity, which plays a pivotal role in the localized bioactivation of this compound. researchgate.netnih.govacs.org Sulfotransferases are enzymes that catalyze the transfer of a sulfonate group, and in the case of this compound, this results in the formation of the reactive 12-sulfoxynevirapine. nih.govacs.org The presence of these enzymes in the epidermis provides the necessary machinery for the in-situ generation of the toxic metabolite. researchgate.netnih.gov Experiments have shown that inhibiting sulfotransferase activity topically can prevent both covalent binding in the skin and the development of the rash, providing strong evidence for this localized bioactivation pathway. acs.orgscholaris.ca
Assessment of Genotoxicity and Mutagenicity Potential
Standard in vitro genotoxicity tests have historically shown no evidence that the parent drug, nevirapine, is either mutagenic or clastogenic. acs.orgresearchgate.net However, the focus has shifted to its metabolites, particularly this compound, to understand the mechanisms behind nevirapine-associated adverse reactions.
A pivotal study has demonstrated the human sulfotransferase 1A1 (SULT1A1)-dependent mutagenicity of this compound. acs.orgnih.gov This finding suggests that the genotoxic potential of this compound is linked to its bioactivation through sulfation. The resulting sulfate metabolite is implicated in the skin and liver toxicities observed with nevirapine treatment. acs.orgnih.gov
While direct results from a standard battery of genotoxicity tests (e.g., Ames test, in vitro micronucleus assay, chromosomal aberration test) on this compound are not extensively detailed in the public domain, the established SULT1A1-dependent mutagenicity provides a significant piece of the toxicological puzzle. acs.orgnih.gov The formation of a reactive sulfate ester of this compound is considered a key event in the pathway leading to potential DNA damage.
Cytotoxicity of this compound in In Vitro Models
The cytotoxic effects of this compound have been investigated in several in vitro cell models, revealing its potential to induce cell death and highlighting the role of metabolic activation in this process.
In one study, this compound was found to be more cytotoxic than its parent compound, nevirapine, in TK6 human lymphoblastoid cells. nih.govresearchgate.net Interestingly, TK6 cells engineered to express SULT2A1 (TK6/SULT2A1) showed increased resistance to this compound compared to the parental TK6 cells and vector-control cells. nih.govresearchgate.net This suggests that while sulfation can lead to mutagenicity, in this specific cell line, it might also represent a detoxification pathway that reduces direct cytotoxicity. nih.gov
Further research has shown that co-incubation of this compound with a competitive SULT2A1 substrate, dehydroepiandrosterone, led to decreased formation of 12-sulfoxynevirapine and a concurrent increase in cytotoxicity in TK6/SULT2A1 cells. nih.gov This provides further evidence for the complex role of sulfation in modulating the toxicity of this compound.
Studies on primary human hepatocytes have also shed light on the cytotoxicity of nevirapine and its metabolites. While supra-therapeutic concentrations of nevirapine were required to induce cell death, these findings underscore the importance of metabolic processes within the liver in mediating toxicity. mdpi.com Although direct comparative cytotoxicity data for this compound in primary hepatocytes is limited, the detection of this compound in the culture medium of these cells during nevirapine exposure studies confirms its formation and potential contribution to hepatotoxicity. nih.gov
The cytotoxicity of nevirapine has also been observed in HepG2 liver cells, where it was shown to induce apoptosis. muhn.edu.cnnih.govresearchgate.net Although these cells have low cytochrome P450 expression, this finding suggests that the parent compound itself may possess intrinsic cytotoxicity. muhn.edu.cnnih.govresearchgate.net
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Key Findings | Reference |
| TK6 Human Lymphoblastoid Cells | This compound is more cytotoxic than nevirapine. | nih.govresearchgate.net |
| TK6/SULT2A1 Cells | Increased resistance to this compound compared to parental TK6 cells, suggesting sulfation may be a detoxification pathway in this model. | nih.govresearchgate.net |
| Primary Human Hepatocytes | High concentrations of the parent drug, nevirapine, are needed to induce cell death. This compound is a major metabolite formed. | nih.govmdpi.com |
| HepG2 Liver Cells | Nevirapine induces apoptosis, indicating potential intrinsic cytotoxicity of the parent compound. | muhn.edu.cnnih.govresearchgate.net |
Strategies for Mitigating this compound-Mediated Toxicity
Given the role of this compound in the toxicological profile of nevirapine, strategies have been developed to reduce its formation and subsequent adverse effects.
One promising approach to mitigate toxicity is the selective deuteration of the nevirapine molecule at the 12-methyl position, creating 12-D3-nevirapine (12-D3-NVP). nih.gov This modification slows down the rate of cytochrome P450-mediated oxidation at this site, thereby reducing the formation of this compound. nih.gov
Studies in human and mouse hepatocytes have demonstrated a significant decrease in the formation of this compound when incubated with 12-D3-NVP compared to nevirapine. nih.gov Specifically, a 10.6-fold decrease was observed in human hepatocytes. nih.gov This reduction in the formation of the primary metabolite was associated with a decrease in hepatocyte cell death. nih.gov In mouse hepatocytes treated with a high concentration of the drugs, cell death was reduced by 30% with 12-D3-NVP compared to nevirapine. nih.gov
Interestingly, the deuteration led to a metabolic shift, with an increase in glucuronidated and glutathione-conjugated metabolites. nih.gov While deuteration proves to be an effective strategy to reduce the formation of the toxic 12-hydroxy metabolite, these alterations in phase II metabolism warrant further consideration. nih.gov
Table 2: Effect of Deuteration on this compound Formation and Cytotoxicity
| Parameter | Finding | Reference |
| This compound Formation (Human Hepatocytes) | 10.6-fold decrease with 12-D3-NVP vs. Nevirapine. | nih.gov |
| This compound Formation (Mouse Hepatocytes) | 4.6-fold decrease with 12-D3-NVP vs. Nevirapine. | nih.gov |
| Cell Death (Mouse Hepatocytes) | 30% reduction with 12-D3-NVP vs. Nevirapine. | nih.gov |
| Phase II Metabolism | Increased formation of glucuronidated and glutathione-conjugated metabolites with 12-D3-NVP. | nih.gov |
As the bioactivation of this compound to a reactive sulfate ester is a key step in its toxicity, inhibiting the sulfotransferase (SULT) enzymes responsible for this conversion presents another therapeutic strategy. acs.org
Research has identified SULT1A1 and SULT2A1 as the primary enzymes responsible for the sulfation of this compound. nih.gov Therefore, inhibitors of these enzymes could potentially block the formation of the reactive 12-sulfoxynevirapine and mitigate toxicity.
In an animal model of nevirapine-induced skin rash, the topical application of 1-phenyl-1-hexanol (B1583550), a sulfotransferase inhibitor, was shown to prevent both covalent binding of the metabolite in the skin and the development of the rash. acs.orgnih.gov This provides strong evidence that the sulfation of this compound in the skin is a critical event in this specific toxicity. acs.org
The in vitro inhibition of SULT1A1 and SULT2A1 by compounds like 1-phenyl-1-hexanol further supports the involvement of these enzymes in the bioactivation of this compound. nih.gov These findings highlight the potential of targeting sulfation pathways as a protective measure against this compound-mediated adverse drug reactions.
Pharmacological Activity of 12 Hydroxynevirapine
Evaluation of Anti-HIV-1 Reverse Transcriptase Activity
Research into the direct antiviral efficacy of 12-Hydroxynevirapine has demonstrated that it possesses inhibitory activity against the HIV-1 reverse transcriptase (RT) enzyme. However, this activity is significantly less potent than that of the parent drug, Nevirapine (B1678648).
A key study determined the half-maximal inhibitory concentration (IC50) of this compound against HIV-1 RT to be 26.5 µM. This indicates that a relatively high concentration of the metabolite is required to inhibit the enzyme's activity by 50%. In the same study, this compound demonstrated 45.4% inhibition of HIV-1 RT at a tested concentration.
Table 1: In Vitro Anti-HIV-1 Reverse Transcriptase Activity of this compound
| Compound | IC50 (µM) | % Inhibition |
| This compound | 26.5 | 45.4% |
Comparison of Efficacy and Potency with Parent Nevirapine
When compared to its parent compound, Nevirapine, this compound exhibits markedly weaker anti-HIV-1 activity. Nevirapine is a potent inhibitor of HIV-1 RT, with studies showing a significantly lower IC50 value than its 12-hydroxy metabolite.
For instance, in the same series of experiments where the IC50 of this compound was determined to be 26.5 µM, Nevirapine demonstrated an IC50 value of 0.540 µM. This substantial difference in potency underscores the critical role of the parent drug in providing the therapeutic anti-HIV effect. The hydroxylation at the 12-position significantly diminishes the compound's ability to effectively bind to and inhibit the reverse transcriptase enzyme.
Table 2: Comparative Anti-HIV-1 Reverse Transcriptase Potency
| Compound | IC50 (µM) |
| This compound | 26.5 |
| Nevirapine | 0.540 |
Uncharacterized Pharmacological and Immunological Effects
Beyond its direct anti-HIV-1 activity, the pharmacological and immunological effects of this compound are primarily associated with the adverse reactions observed with Nevirapine therapy. While not possessing independent therapeutic immunological actions, this metabolite is implicated in the mechanisms underlying Nevirapine-induced toxicities, which often have an immunological basis.
Notably, this compound is a substrate for sulfotransferase enzymes found in the liver and skin. medchemexpress.com This metabolic process can lead to the formation of a reactive sulfate (B86663) metabolite, 12-Sulphoxy-nevirapine. medchemexpress.com This reactive species is capable of covalently binding to proteins, and this action within the skin is believed to be a key factor in the development of Nevirapine-induced skin rash, an immune-mediated adverse event. acs.org
Furthermore, studies on the parent drug, Nevirapine, have revealed complex interactions with the immune system. For example, Nevirapine has been shown to inhibit the non-cytotoxic anti-HIV response of CD8+ cells in some individuals. nih.gov Additionally, Nevirapine administration can induce the release of corticosterone, a hormone with immunosuppressive properties, which may play a role in the delayed onset of liver injury. nih.gov While these effects are attributed to the parent drug, the contribution of its metabolites, including this compound, to these complex immunological responses remains an area of ongoing research. It has been suggested that the metabolic activation of Nevirapine to reactive electrophiles, a process in which this compound is an intermediate, is likely involved in initiating these toxic responses. rsc.org
Analytical Methodologies for 12 Hydroxynevirapine Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the quantification of 12-hydroxynevirapine due to its exceptional sensitivity and selectivity. nih.govnih.gov This technology allows for the precise measurement of low-level analytes in complex biological samples by separating the compound of interest from other matrix components chromatographically before detecting it based on its unique mass-to-charge ratio.
In clinical pharmacology, LC-MS/MS methods have been employed to assay this compound and other nevirapine (B1678648) metabolites in human plasma. nih.gov These studies have confirmed that this compound is the predominant metabolite found in plasma both after a single dose and at steady-state. nih.gov The high sensitivity of LC-MS/MS is essential for characterizing the full pharmacokinetic profile of the metabolite.
Methodological details often involve reversed-phase chromatography for separation. For instance, a study quantifying nevirapine and its main metabolites in hair utilized a Platisil ODS C18 reverse phase analytical column. nih.gov The mobile phase in such methods is typically a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous solution containing a modifier (such as ammonium (B1175870) acetate) to ensure efficient ionization and separation. nih.gov Detection is achieved using a mass spectrometer, often a triple quadrupole, operating in multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for the analyte. nih.gov
Table 1: Example of LC-MS/MS Parameters for Nevirapine Metabolite Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Instrument | LC-MS/MS (e.g., Agilent 1200 HPLC with Mass Spectrometer) | nih.govnih.gov |
| Analytical Column | Platisil ODS C18 reverse phase (150 mm × 4.6 mm, 5 μm) | nih.gov |
| Mobile Phase | Methanol and distilled water (78:22, v/v) with 1 mM ammonium acetate (B1210297) | nih.gov |
| Flow Rate | 500 μL/min | nih.gov |
| Ionization Mode | Positive Ion Mode (e.g., ESI or APCI) | nih.govnih.gov |
| Detection | Multiple Reaction Monitoring (MRM) | nih.gov |
High-Performance Liquid Chromatography (HPLC) Techniques
While LC-MS/MS offers superior sensitivity, High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection is a more accessible and cost-effective alternative for quantitative analysis. researchgate.netnih.gov Though less sensitive than mass spectrometry, HPLC-UV methods can be sufficiently robust for therapeutic drug monitoring of the parent drug, nevirapine, where plasma concentrations are relatively high. nih.govnih.gov
Developing an HPLC-UV method for this compound requires careful optimization to separate it from the parent drug and other metabolites. A study successfully developed an HPLC-UV method for the simultaneous determination of nevirapine, 2-hydroxynevirapine, and 3-hydroxynevirapine in human plasma. researchgate.net This method utilized a C8 reversed-phase column with a gradient elution of an ammonium acetate buffer and acetonitrile (B52724) mobile phase, with detection at 280 nm. researchgate.net Such a method demonstrates the feasibility of resolving structurally similar nevirapine compounds, a principle that can be extended to include this compound. The key challenge lies in achieving adequate chromatographic resolution and ensuring that the analyte peak is free from interference from endogenous matrix components. nih.govnih.gov
Table 2: Representative HPLC-UV Method Parameters for Nevirapine Metabolites
| Parameter | Condition | Reference |
|---|---|---|
| Instrument | HPLC with UV or Photodiode Array (PDA) Detector | researchgate.netnih.gov |
| Analytical Column | Reversed-phase C8 or C18 | researchgate.netnih.gov |
| Mobile Phase | Ammonium acetate buffer and acetonitrile (e.g., 80:20, v/v) | researchgate.net |
| Flow Rate | 1.0 mL/min | researchgate.netnih.gov |
| Detection Wavelength | ~280 nm | researchgate.netnih.gov |
| Internal Standard | Carbamazepine | researchgate.net |
Sample Preparation and Extraction Procedures for Biological Matrices
Effective sample preparation is a critical step to remove interfering substances from biological matrices and concentrate the analyte before instrumental analysis. The choice of technique depends on the matrix (e.g., plasma, hair) and the analytical method's sensitivity.
Protein Precipitation (PPT): This is a simple and rapid method commonly used for plasma samples. nih.govnih.gov It involves adding a precipitating agent, such as acetonitrile or perchloric acid, to the plasma sample. nih.govnih.gov The agent denatures and precipitates plasma proteins, which are then removed by centrifugation. The resulting supernatant, containing the analyte, can be directly injected or further processed. nih.gov
Liquid-Liquid Extraction (LLE): LLE is a classic technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. researchgate.netresearchgate.net For nevirapine and its metabolites, a study on hair samples used an LLE step under alkaline conditions following an initial incubation. researchgate.net
Solid-Phase Extraction (SPE): SPE is a highly efficient and selective method for sample clean-up and concentration. nih.govnih.govresearchgate.net The sample is passed through a cartridge containing a solid sorbent that retains the analyte. Interfering components are washed away, and the purified analyte is then eluted with a small volume of solvent. For nevirapine analysis in various biofluids, bonded silica (B1680970) solid-phase extraction columns have been successfully used. nih.gov This technique generally provides cleaner extracts and higher recovery rates compared to PPT or LLE. nih.govnih.gov
Hair Sample Processing: Hair analysis requires a more complex preparation procedure to release the trapped drug and metabolites. A typical method involves washing the hair to remove external contamination, cutting it into small segments, and then incubating it in an extraction solution (e.g., a methanol/trifluoroacetic acid mixture) overnight to extract the analytes from the hair matrix. nih.govresearchgate.net
Method Validation for Sensitivity, Selectivity, Accuracy, and Precision
To ensure the reliability of quantitative results, any analytical method must be rigorously validated according to international guidelines, such as those from the U.S. Food and Drug Administration (FDA). nih.govmdpi.com Validation assesses several key performance characteristics:
Sensitivity: This is defined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision. For nevirapine metabolites like 2- and 3-hydroxynevirapine in hair, an LC-MS/MS method achieved an LLOQ of 6 pg/mg. nih.gov
Selectivity: The method must be able to unequivocally measure the analyte in the presence of other components, including the parent drug, other metabolites, and endogenous matrix constituents. nih.gov This is typically demonstrated by analyzing blank matrix samples to ensure no interfering peaks are present at the analyte's retention time. nih.govmdpi.com
Accuracy: This refers to the closeness of the measured concentration to the true value. It is usually expressed as a percentage of the nominal concentration. For validated bioanalytical methods, accuracy is often required to be within ±15% (or ±20% at the LLOQ). nih.govnih.gov Studies on nevirapine metabolites have reported accuracy within the 85% to 115% range. nih.gov
Precision: This measures the degree of scatter between a series of measurements. It is expressed as the coefficient of variation (CV) or relative standard deviation (RSD). nih.govymerdigital.com Both intra-day (within a single run) and inter-day (between different runs) precision should be less than 15% (or 20% at the LLOQ). nih.govnih.gov
Table 3: Typical Method Validation Acceptance Criteria
| Parameter | Acceptance Criterion | Reference |
|---|---|---|
| Linearity (r²) | ≥ 0.99 | researchgate.netymerdigital.com |
| Accuracy | Within ±15% of nominal value (±20% at LLOQ) | nih.govnih.gov |
| Precision (%CV or %RSD) | ≤ 15% (≤ 20% at LLOQ) | nih.govnih.gov |
| Recovery | Consistent, precise, and reproducible | nih.gov |
Applications in Clinical Biomonitoring and Environmental Monitoring
The validated analytical methods for this compound are applied in various research and clinical settings.
Clinical Biomonitoring: The primary application is in clinical biomonitoring to support pharmacokinetic studies. By quantifying this compound in plasma, researchers can investigate how factors like liver disease, genetic polymorphisms, or co-administered drugs affect nevirapine metabolism. nih.govnih.gov For example, studies have shown that in patients with hepatic fibrosis, the metabolic profiles of nevirapine, including this compound levels, are not significantly altered, suggesting that dose adjustments may not be necessary. nih.gov Furthermore, analyzing drug metabolites in hair provides a non-invasive tool to assess long-term adherence to therapy, which is a critical factor in treatment success. nih.gov
Environmental Monitoring: There is growing interest in monitoring pharmaceuticals and their metabolites in the environment, particularly in wastewater, to assess their environmental impact. While specific studies on this compound in environmental samples are not widely reported, the analytical techniques developed for biological matrices are directly applicable. The presence of drug metabolites in wastewater can provide insights into community-level drug consumption and metabolic patterns.
Future Research Directions and Unanswered Questions
Comprehensive Elucidation of Minor Biotransformation Pathways
While the formation of 12-hydroxynevirapine via cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2D6, is a primary metabolic route for nevirapine (B1678648), the complete picture of its biotransformation is not fully understood. nih.govacs.org Future research should focus on identifying and characterizing the minor metabolic pathways that stem from this compound. This includes a deeper investigation into the formation of other hydroxylated metabolites, such as 2-hydroxynevirapine, 3-hydroxynevirapine, and 8-hydroxynevirapine (B1142739), and their subsequent reactions. clinpgx.orgnih.gov
Studies have shown that the metabolic profile of nevirapine can change over time due to enzyme induction and inhibition. nih.gov For instance, from a single dose to a steady state, the metabolic index for 3-hydroxynevirapine increases, while it decreases for 2-hydroxynevirapine. nih.gov Further research is needed to understand the dynamic interplay between these pathways and how genetic factors influence these changes. nih.gov A comprehensive understanding of all biotransformation routes is essential for predicting potential drug-drug interactions and inter-individual variability in nevirapine metabolism and toxicity.
In-depth Characterization of this compound Pharmacodynamics and Target Engagement
The pharmacodynamic properties of this compound itself are not as well-characterized as its role as a precursor to reactive metabolites. While some research has evaluated the efficacy of this compound as an HIV reverse transcriptase (HIV-RT) inhibitor, it has shown weak inhibitory activity compared to the parent drug, nevirapine. bohrium.com
However, the focus of future research should extend beyond its antiviral activity. It is crucial to investigate the direct and indirect effects of this compound on various cellular targets. This includes its potential to modulate the activity of drug-metabolizing enzymes and transporters. For example, nevirapine is known to induce hepatic CYP enzymes like CYP3A4 and CYP2B6. nih.govacs.org Understanding whether this compound shares these properties or has distinct effects is vital.
Furthermore, the downstream metabolites of this compound, such as the reactive quinone methide and 12-sulfoxy-nevirapine, are implicated in protein adduct formation, which may lead to cellular dysfunction and toxicity. nih.govclinpgx.orgresearchgate.net In-depth studies are needed to identify the specific protein targets of these reactive species and the functional consequences of such binding.
Development of Advanced Predictive Models for Metabolite-Mediated Adverse Drug Reactions
A significant challenge in the clinical use of nevirapine is the occurrence of idiosyncratic adverse drug reactions (IDRs), such as hepatotoxicity and severe skin rash. nih.govacs.org There is growing evidence that these reactions are mediated by reactive metabolites derived from this compound. clinpgx.orgscholaris.ca Developing advanced predictive models for these metabolite-mediated ADRs is a critical area for future research.
These models should integrate various data types, including:
Pharmacokinetic data: Individual variability in the formation and clearance of this compound and its downstream metabolites.
Pharmacogenomic data: The influence of genetic polymorphisms in drug-metabolizing enzymes (e.g., CYP2B6) and immune response genes (e.g., HLA alleles) on the risk of ADRs. nih.gov
In vitro and in silico toxicity data: High-throughput screening of cellular and animal models to identify toxicity pathways and biomarkers. nih.govnih.gov
Recent advancements in computational modeling, such as deep chemical language models, show promise in predicting adverse drug reactions from molecular structures and could be applied to nevirapine and its metabolites. mdpi.com The goal is to create robust models that can identify patients at higher risk of developing nevirapine-related toxicities, allowing for more personalized treatment strategies. pharmajen.com
Design and Synthesis of Novel Nevirapine Analogues with Modulated Metabolite Formation
Given the link between metabolism at the 12-methyl position and adverse reactions, a key research direction is the design and synthesis of novel nevirapine analogues with altered metabolic profiles. nih.govnih.govacs.org The aim is to create compounds that retain the therapeutic efficacy of nevirapine but have a reduced propensity to form the reactive metabolites associated with toxicity.
Several approaches have been explored, including:
Deuteration: Replacing the hydrogens on the 12-methyl group with deuterium (B1214612) (12-d3-NVP) has been shown to reduce the formation of this compound. nih.govnih.gov However, this can sometimes lead to a metabolic shift, increasing the formation of other metabolites that may also have safety concerns. nih.govacs.org
Structural Modifications: Synthesizing analogues that block or alter the site of metabolism. For example, a pyrimidine (B1678525) analog of nevirapine was designed to avoid the formation of a reactive epoxide intermediate and showed reduced cytotoxicity. nih.gov
Exploration of this compound as a Biomarker or Potential Therapeutic Candidate
The role of this compound and its derivatives as biomarkers is an area of active investigation. The formation of protein adducts from reactive metabolites of this compound has been demonstrated in vitro and in humans. researchgate.net These adducts, for instance with serum albumin or hemoglobin, could serve as potential biomarkers to monitor nevirapine exposure and predict the risk of toxicity. nih.govresearchgate.net Further validation of these biomarkers in larger clinical studies is needed.
While this compound itself has weak anti-HIV activity, the possibility of it or its derivatives having other therapeutic applications should not be entirely dismissed without further investigation. However, given its association with the formation of reactive species, its potential as a therapeutic candidate seems limited at present. The primary focus remains on understanding its role in toxicity to improve the safety of nevirapine-based therapies.
Q & A
Q. How can researchers ensure reproducibility in this compound bioactivation studies?
- Methodological Answer : Follow NIH guidelines for preclinical research reporting. Document batch-to-b variability in enzyme sources (e.g., microsome donor demographics). Share protocols via platforms like Protocols.io . Use open-source software (e.g., R/Python) for data analysis to enable transparency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
